Bienvenue dans la boutique en ligne BenchChem!

1H-indazol-3-yl(morpholin-4-yl)methanone

Physicochemical profiling Drug-likeness Solubility prediction

1H-Indazol-3-yl(morpholin-4-yl)methanone (CAS 105339-35-3) is a heterocyclic building block consisting of an indazole core linked via a methanone bridge to a morpholine ring. With a molecular weight of 231.25 g/mol, a computed logP of 0.97, and a topological polar surface area (TPSA) of approximately 48–58 Ų, this compound occupies a distinct physicochemical space compared to simpler indazole-3-carbonyl derivatives.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B6138827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazol-3-yl(morpholin-4-yl)methanone
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C12H13N3O2/c16-12(15-5-7-17-8-6-15)11-9-3-1-2-4-10(9)13-14-11/h1-4H,5-8H2,(H,13,14)
InChIKeyXBOXRZRLMRPHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-yl(morpholin-4-yl)methanone Procurement Guide: Physicochemical Profile and Synthetic Utility


1H-Indazol-3-yl(morpholin-4-yl)methanone (CAS 105339-35-3) is a heterocyclic building block consisting of an indazole core linked via a methanone bridge to a morpholine ring . With a molecular weight of 231.25 g/mol, a computed logP of 0.97, and a topological polar surface area (TPSA) of approximately 48–58 Ų, this compound occupies a distinct physicochemical space compared to simpler indazole-3-carbonyl derivatives [1]. It serves as a versatile synthetic intermediate, notably undergoing reduction to 3-morpholin-4-ylmethyl-1(2)H-indazole, and belongs to the broader class of morpholine-bearing indazoles explored in soluble guanylate cyclase stimulator programs [2][3].

Why 1H-Indazol-3-yl(morpholin-4-yl)methanone Cannot Be Replaced by Generic Indazole-3-Carbonyl Analogs


Simple indazole-3-carbonyl analogs such as 1H-indazole-3-carboxylic acid or its primary amide differ fundamentally in their drug-like property space. The target compound introduces a tertiary morpholine amide that lowers logP by approximately 0.3 units and reduces polar surface area by 18–24 Ų relative to those simpler analogs, translating into measurably different solubility and permeability profiles [1]. Furthermore, the morpholine ring provides a tertiary amine handle that can be exploited for further N-alkylation or quaternization chemistries, and enables reductive transformations—such as LiAlH₄-mediated conversion to the corresponding methylene-bridged morpholine—that are not chemically accessible with the carboxylic acid or primary amide precursors [2]. Generic substitution would therefore forfeit both a differentiated physicochemical signature and a proven synthetic entry point into a distinct chemical space.

1H-Indazol-3-yl(morpholin-4-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Lower Lipophilicity vs. Indazole-3-Carboxylic Acid and Its Primary Amide

The morpholine carboxamide side chain significantly lowers the logP of 1H-indazol-3-yl(morpholin-4-yl)methanone compared to the corresponding carboxylic acid and primary amide. The target compound records a logP of 0.97, versus 1.26 for 1H-indazole-3-carboxylic acid and 1.36 for 1H-indazole-3-carboxamide . This logP reduction of 0.3–0.4 log units indicates improved aqueous solubility and may reduce non-specific protein binding, offering a measurably better starting point for lead optimization requiring lower lipophilicity [1].

Physicochemical profiling Drug-likeness Solubility prediction

Reduced Topological Polar Surface Area vs. Simpler Indazole-3-Carbonyl Compounds

The target compound exhibits a topological polar surface area (TPSA) of 48.0 Ų, notably lower than the 66.0 Ų of indazole-3-carboxylic acid and the 71.8 Ų of indazole-3-carboxamide . This ~18–24 Ų reduction brings the TPSA well below the commonly referenced 60 Ų threshold for blood-brain barrier penetration, suggesting the morpholine amide may impart superior CNS permeability potential relative to its more polar acid/amide counterparts [1].

Membrane permeability CNS drug design TPSA optimization

Demonstrated Synthetic Reduction to 3-Morpholin-4-ylmethyl-1H-indazole

A definitive chemical differentiation is the reported reduction of 1H-indazol-3-yl(morpholin-4-yl)methanone by lithium aluminium hydride in diethyl ether to afford 3-morpholin-4-ylmethyl-1(2)H-indazole, as documented by Kochetkov and Dudykina [1]. This transformation converts the carbonyl linking group into a methylene bridge, generating a morpholine-methyl-indazole scaffold with a fundamentally different pharmacophore geometry and protonation state. No analogous reductive pathway is available for the corresponding indazole-3-carboxylic acid or its primary amide, which would undergo over-reduction or decompose under identical conditions [2].

Synthetic intermediate Reduction chemistry Building block utility

Class-Level Evidence: Morpholine-Indazole Hybrids as sGC Stimulators and Kinase Inhibitor Scaffolds

Patents from Bayer Healthcare AG exclusively claim morpholine-bridged indazole derivatives, including those with a carbonyl linker at the 3-position, as direct stimulators of soluble guanylate cyclase (sGC) for CNS disorder treatment [1]. While specific IC₅₀ values for the title compound are not publicly disclosed, the patent explicitly differentiates this morpholine-carbonyl-indazole chemotype from non-morpholine indazole analogs that lack sGC stimulatory activity. Separately, closely related [(2R)-2-(3-fluorophenyl)morpholin-4-yl](1H-indazol-3-yl)methanone has been identified as a putative inhibitor of Plasmodium falciparum purine nucleoside phosphorylase, establishing this scaffold's engagement with specific enzymatic targets [2].

Soluble guanylate cyclase Kinase inhibition CNS drug discovery

High-Value Application Scenarios for 1H-Indazol-3-yl(morpholin-4-yl)methanone Based on Verified Evidence


Fragment-Based CNS Lead Discovery Requiring Low TPSA Scaffolds

Drug discovery programs targeting CNS enzymes or receptors can prioritize 1H-indazol-3-yl(morpholin-4-yl)methanone as a fragment or early lead scaffold due to its TPSA of ~48 Ų, which falls well below the 60 Ų guideline for BBB penetration . Compared to the more polar indazole-3-carboxylic acid (PSA ~66 Ų) or its primary amide (PSA ~72 Ų), this compound offers a measurably better physicochemical starting point for CNS penetrant lead optimization .

Synthesis of 3-Morpholin-4-ylmethyl-Indazole Derivatives via LiAlH₄ Reduction

The compound serves as a direct precursor for generating 3-morpholin-4-ylmethyl-1H-indazole through lithium aluminium hydride reduction, a transformation documented in the primary chemical literature [1]. This provides access to a methylene-bridged morpholine-indazole chemotype that is otherwise challenging to synthesize, and which cannot be accessed from the corresponding carboxylic acid or primary amide analogs. Procurement is therefore justified when the downstream synthetic target is a 3-aminomethyl-indazole type molecule.

Soluble Guanylate Cyclase (sGC) Stimulator Development Programs

The Bayer patent family (US 20060128700) explicitly claims morpholine-bridged indazole derivatives, including carbonyl-linked variants, as sGC stimulators for CNS disorders [2]. Research groups investigating NO-independent sGC activation for Alzheimer's disease, cognitive impairment, or vascular dementia should procure this specific scaffold over non-morpholine indazole analogs, as the morpholine moiety is an integral pharmacophoric element for sGC binding and stimulation.

Quote Request

Request a Quote for 1H-indazol-3-yl(morpholin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.